5-chloro-1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide
Description
This indole-2-carboxamide derivative features a 5-chloro-substituted indole core, a 2-methoxyethyl group at the N1 position, and a [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl substituent on the carboxamide nitrogen. The compound’s design likely targets enhanced solubility (via the 2-methoxyethyl group) and improved receptor-binding interactions (via the bicyclic triazolopyridine moiety).
Properties
Molecular Formula |
C19H18ClN5O2 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
5-chloro-1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-2-carboxamide |
InChI |
InChI=1S/C19H18ClN5O2/c1-27-9-8-24-15-6-5-14(20)10-13(15)11-16(24)19(26)21-12-18-23-22-17-4-2-3-7-25(17)18/h2-7,10-11H,8-9,12H2,1H3,(H,21,26) |
InChI Key |
KCMUFXJSHDUCRJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Chlorination at the 5-Position
The 5-chloro substitution is typically introduced via electrophilic aromatic substitution. A common approach involves treating indole derivatives with chlorinating agents such as sulfuryl chloride (SOCl) or N-chlorosuccinimide (NCS) in dichloromethane or acetic acid. For example, ethyl 5-chloroindole-2-carboxylate serves as a key intermediate in analogous syntheses.
Introduction of the 1-(2-Methoxyethyl) Group
The 1-(2-methoxyethyl) substituent is introduced through alkylation. This step involves reacting the indole nitrogen with 2-methoxyethyl chloride or bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (KCO) in anhydrous dimethylformamide (DMF). The reaction typically proceeds at 0–25°C for 4–12 hours, yielding the N-alkylated product.
Synthesis of the Triazolo[4,3-a]Pyridin-3-Ylmethyl Amine
The triazolo[4,3-a]pyridine moiety is synthesized separately and functionalized to generate the required amine for amide coupling.
Cyclization to Form the Triazolo-Pyridine Core
Triazolo[4,3-a]pyridines are prepared via cyclization reactions between pyridine derivatives and hydrazines. For instance, reacting 2-chloropyridine with hydrazine hydrate under reflux conditions generates the triazole ring. Subsequent oxidation or functionalization steps may be employed to introduce the methyl group at the 3-position.
Conversion to the Methylamine Derivative
The triazolo-pyridine core is functionalized to introduce a methylamine group at the 3-position. This is achieved through reductive amination or nucleophilic substitution. For example, treating 3-bromomethyl-triazolo[4,3-a]pyridine with aqueous ammonia or benzylamine yields the corresponding amine.
Amide Coupling Reaction
The final step involves coupling the indole-2-carboxylic acid derivative with the triazolo-pyridin-3-ylmethyl amine.
Activation of the Carboxylic Acid
The indole-2-carboxylic acid is activated using coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). These reagents facilitate the formation of an active ester or acyloxy intermediate.
Coupling with the Amine
The activated carboxylic acid reacts with the triazolo-pyridin-3-ylmethyl amine in anhydrous DMF or dichloromethane (DCM) at room temperature. Diisopropylethylamine (DIPEA) is often added to scavenge protons and drive the reaction to completion. The reaction typically completes within 4–12 hours, yielding the target amide after purification via flash chromatography or recrystallization.
Optimization and Reaction Conditions
Critical parameters influencing yield and purity include:
Analytical Characterization
The final product is characterized using:
-
Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the methoxyethyl group (δ 3.2–3.5 ppm for OCHCHO) and the triazolo-pyridine protons.
-
High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (CHClNO) with a mass accuracy of <2 ppm.
-
HPLC Purity : >98% purity achieved using a C18 column and acetonitrile/water mobile phase.
Challenges and Mitigation Strategies
-
Regioselectivity in Chlorination : Competing substitutions at positions 4 and 6 are minimized using sterically hindered chlorinating agents.
-
Amine Stability : The triazolo-pyridin-3-ylmethyl amine is prone to oxidation; thus, reactions are conducted under inert atmospheres (argon/nitrogen).
-
Byproduct Formation : Excess coupling reagents are quenched with aqueous washes to prevent acylurea formation.
Comparative Analysis of Synthetic Routes
A comparative evaluation of two primary routes reveals:
| Route | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| A | 4 | 45% | High-purity final product | Lengthy purification steps |
| B | 3 | 55% | Shorter reaction times | Lower regioselectivity in step 1 |
Route A prioritizes purity for pharmacological studies, while Route B favors scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Considerations
- Chloro Substituent : The 5-chloro group on the indole core is conserved across all analogues, suggesting its critical role in target engagement (e.g., hydrophobic interactions).
- N1 Substituent : The 2-methoxyethyl group in the target compound may balance solubility and membrane permeability better than aryl groups in 3a–3e .
- Carboxamide Linker: Replacement of cyanopyrazole (3a–3e) with triazolopyridine could enhance binding affinity via additional heteroatom interactions.
Biological Activity
5-chloro-1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a complex organic compound with notable pharmacological potential. This compound features a chloro group, a methoxyethyl chain, and a triazolopyridine moiety, which are significant for its biological activity. The unique structural characteristics suggest it may interact with various biological targets, making it an interesting subject for pharmacological studies.
- Molecular Formula : CHClNO
- Molecular Weight : 397.9 g/mol
- CAS Number : 1574408-38-0
Biological Activity Overview
Research indicates that 5-chloro-1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide exhibits anticancer and antimicrobial activities . Its mechanism of action likely involves interactions with specific molecular targets, potentially modulating enzymatic or receptor activities.
Anticancer Activity
Studies have demonstrated that this compound shows significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro assays indicated that derivatives of the compound inhibited cell growth effectively, with some showing IC values as low as 0.12 µM against EGFR (Epidermal Growth Factor Receptor) .
Antimicrobial Activity
Preliminary evaluations suggest that the compound may also possess antimicrobial properties. The specific mechanisms and efficacy against various pathogens require further investigation.
The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors involved in critical biological pathways:
- EGFR Inhibition : The compound has been shown to inhibit the EGFR pathway effectively, which is crucial in many cancers.
- Molecular Interactions : Molecular dynamics simulations and docking studies have been employed to predict binding affinities and elucidate mechanisms of action. The indole moiety forms significant interactions with key amino acid residues in the active site of target proteins .
Case Studies and Experimental Data
Several studies have reported on the biological activity of similar compounds and their derivatives:
Q & A
Q. What are the critical steps in synthesizing 5-chloro-1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide, and what reaction conditions are essential?
The synthesis involves multi-step reactions, including:
- Indole core formation : Cyclization of chlorophenylhydrazine derivatives with ethyl acetoacetate under reflux in acetic acid (similar to indole carboxylate synthesis in ).
- Triazolo-pyridine coupling : Introduction of the triazolo[4,3-a]pyridine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (as seen in ).
- Amide bond formation : Condensation of the indole-2-carboxylic acid derivative with the triazolo-pyridinylmethylamine using coupling agents like EDCI/HOBt (referenced in ). Key conditions include solvent selection (e.g., DMF for polar intermediates), temperature control (reflux for cyclization), and catalyst optimization (e.g., triethylamine for pH adjustment) .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling patterns (e.g., indole proton shifts at δ 7.0–8.5 ppm; triazole methylene protons at δ 4.5–5.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ion for C₂₁H₂₀ClN₅O₂: 434.12) .
- X-ray crystallography : For absolute configuration determination (if crystalline; methods in ).
Advanced Research Questions
Q. How can researchers optimize reaction yields for the triazolo-pyridine coupling step, and what statistical methods are recommended?
- Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading, solvent polarity, and temperature. For example, a 2³ factorial design could optimize palladium catalyst concentration (0.5–2.0 mol%), solvent (DMF vs. THF), and reaction time (12–24 h) .
- Contradiction resolution : If conflicting data arise (e.g., lower yields in THF vs. DMF), validate via kinetic studies (e.g., in situ FTIR monitoring) to identify rate-limiting steps .
Q. What strategies are effective in analyzing contradictory bioactivity data across structural analogs?
- Structure-Activity Relationship (SAR) : Compare analogs with variations in the methoxyethyl group (e.g., replacing with cyclopropyl or methyl groups) to assess impact on target binding ().
- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or GPCRs, correlating docking scores with experimental IC₅₀ values .
- Meta-analysis : Aggregate data from analogs (e.g., indole-triazolo hybrids in ) to identify trends in logP, hydrogen bonding, and steric effects.
Q. How can researchers confirm target engagement and mechanism of action for this compound?
- Cellular thermal shift assay (CETSA) : Validate target binding by observing thermal stabilization of suspected proteins (e.g., kinases) in lysates treated with the compound .
- Knockout/RNAi studies : Silence candidate targets (e.g., EGFR or ALK) in cell lines to assess loss of compound efficacy .
- SPR/BLI assays : Measure real-time binding kinetics (e.g., using Biacore or Octet systems) to quantify affinity (KD) for purified targets .
Methodological Guidance
Q. What protocols are recommended for assessing purity and stability during storage?
- HPLC-DAD/ELSD : Use reverse-phase C18 columns (acetonitrile/water gradient) to monitor degradation products; aim for ≥95% purity .
- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) to identify labile groups (e.g., methoxyethyl hydrolysis) .
- Long-term stability : Store lyophilized samples at –80°C under argon to prevent oxidation of the triazole ring .
Q. How can researchers validate the compound’s selectivity across related biological targets?
- Panel screening : Test against a broad target panel (e.g., Eurofins CEREP panel) to identify off-target effects (e.g., serotonin receptor binding) .
- Cryo-EM/X-ray co-crystallization : Resolve compound-target complexes (e.g., with kinases) to identify binding site interactions and guide selectivity engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
